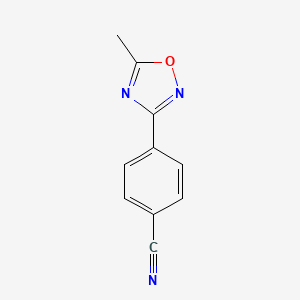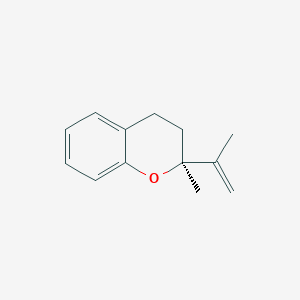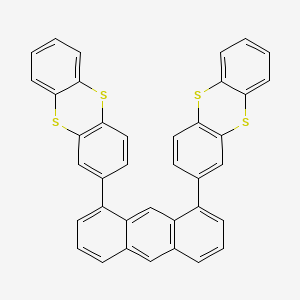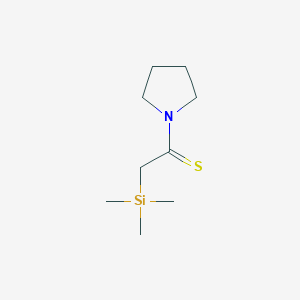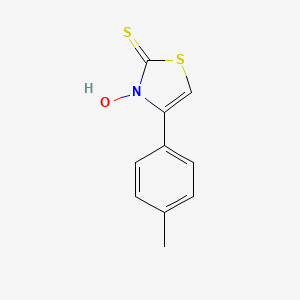
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- is a heterocyclic compound featuring a thiazole ring with a thione group and a hydroxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenyl isothiocyanate with 2-mercaptoacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone.
Reduction: The thione group can be reduced to a thiol under appropriate conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 3-keto-4-(4-methylphenyl)-2(3H)-thiazolethione.
Reduction: Formation of 3-hydroxy-4-(4-methylphenyl)-2(3H)-thiazolethiol.
Substitution: Formation of substituted derivatives like 3-hydroxy-4-(4-nitrophenyl)-2(3H)-thiazolethione.
Aplicaciones Científicas De Investigación
2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thione group can interact with metal ions or enzymes. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
- 2(3H)-Thiazolethione, 3-hydroxy-4-phenyl-
- 2(3H)-Thiazolethione, 3-hydroxy-4-(4-chlorophenyl)-
- 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methoxyphenyl)-
Comparison: 2(3H)-Thiazolethione, 3-hydroxy-4-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles with biological targets, making it a distinct entity in its class.
Propiedades
Número CAS |
220222-19-5 |
|---|---|
Fórmula molecular |
C10H9NOS2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
3-hydroxy-4-(4-methylphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H9NOS2/c1-7-2-4-8(5-3-7)9-6-14-10(13)11(9)12/h2-6,12H,1H3 |
Clave InChI |
OMAHALVIWKLZQH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=S)N2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


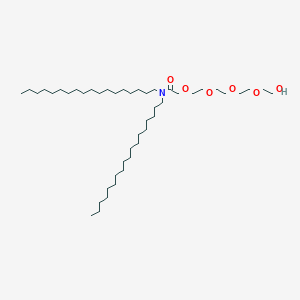
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
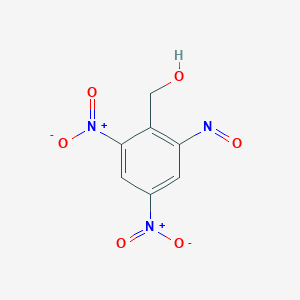

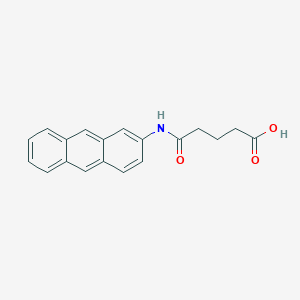
![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
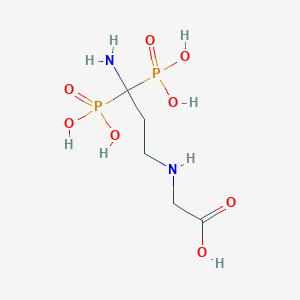
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)

